Lipophilicity (XLogP3) Head-to-Head: tert-Butylcyclohexyl vs. Unsubstituted Cyclohexyl Analog
The target compound exhibits an XLogP3 of 2.6, compared to 1.2 for the direct analog 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1485565-50-1) [1][2]. The difference of +1.4 log units represents a structurally driven increase in calculated lipophilicity imparted entirely by the 4-(tert-butyl) substituent on the cyclohexyl ring, while the triazole-4-carbaldehyde core and TPSA (47.8 Ų for both) remain identical.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 1-Cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1485565-50-1): XLogP3 = 1.2 |
| Quantified Difference | Δ XLogP3 = +1.4 (≈25-fold increase in predicted partition coefficient) |
| Conditions | XLogP3 values computed and reported by the Kuujia database; both compounds share identical TPSA (47.8 Ų) and H-bond acceptor count (3) |
Why This Matters
A delta of 1.4 logP units significantly shifts predicted membrane permeability and metabolic clearance profiles, enabling procurement of a more lipophilic building block without increasing polar surface area, which is critical for CNS-targeted fragment libraries where balancing logP/logBB is essential.
- [1] Kuujia.com. Cas no 2098070-80-3 (1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde). XLogP3: 2.6; TPSA: 47.8. Accessed 2026-04-28. View Source
- [2] Kuujia.com. Cas no 1485565-50-1 (1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde). XLogP3: 1.2; TPSA: 47.8. Accessed 2026-04-28. View Source
